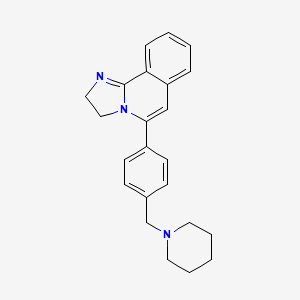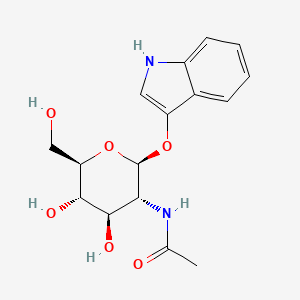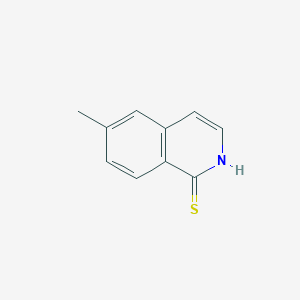
6-Methyl-1(2H)-isoquinolinethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-1(2H)-isoquinolinethione is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1(2H)-isoquinolinethione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 6-methyl-1,2,3,4-tetrahydroisoquinoline with sulfur or sulfur-containing reagents. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to promote cyclization and thione formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-1(2H)-isoquinolinethione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thione group can yield the corresponding thiol.
Substitution: Electrophilic substitution reactions can occur at the isoquinoline ring, particularly at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated, nitrated, or sulfonated isoquinoline derivatives.
Aplicaciones Científicas De Investigación
6-Methyl-1(2H)-isoquinolinethione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Methyl-1(2H)-isoquinolinethione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6-Methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the thione group but shares the isoquinoline core.
1(2H)-Isoquinolinethione: Similar structure but without the methyl group at position 6.
6-Methyl-1,2-benzisoxazole-3(2H)-one: Contains a similar heterocyclic ring but with an oxazole instead of a thione.
Uniqueness
6-Methyl-1(2H)-isoquinolinethione is unique due to the presence of both a methyl group and a thione group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H9NS |
|---|---|
Peso molecular |
175.25 g/mol |
Nombre IUPAC |
6-methyl-2H-isoquinoline-1-thione |
InChI |
InChI=1S/C10H9NS/c1-7-2-3-9-8(6-7)4-5-11-10(9)12/h2-6H,1H3,(H,11,12) |
Clave InChI |
ITWHUNFGCBDAQH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C(=S)NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


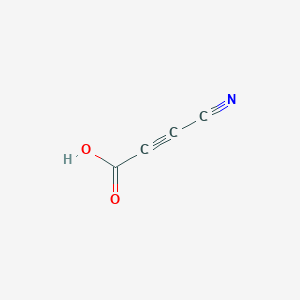
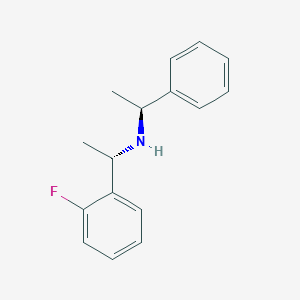
![(6S)-7-amino-8-oxo-3-(pyridin-2-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12839490.png)

![potassium;(2S,4aS,6aR,6aS,6bR,10S,12aS,14bR)-10-[(2S,3R,4S,5S,6S)-6-carboxy-3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate](/img/structure/B12839499.png)
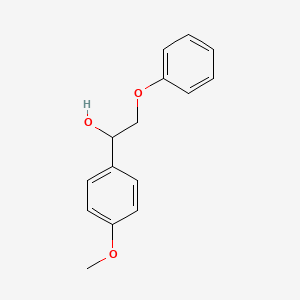
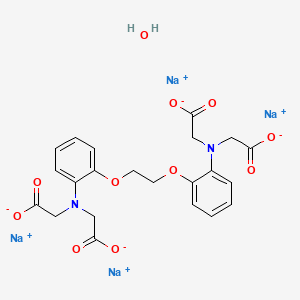


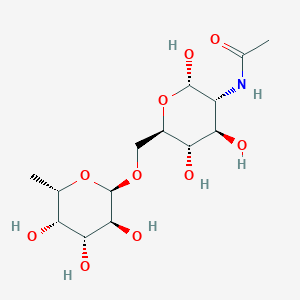
![(6Z,8aR,9R,10R,11aR)-3,3-difluoro-10-hydroxy-9-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]-4,5,8,8a,9,10,11,11a-octahydrocyclopenta[b]oxecin-2-one](/img/structure/B12839538.png)
![2-(3,5-Dimethyl-phenylamino)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide](/img/structure/B12839539.png)
